molecular formula C12H21NO3 B1397977 tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 604010-24-4

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No. B1397977
CAS RN: 604010-24-4
M. Wt: 227.3 g/mol
InChI Key: ADBYGASBXODWTQ-UHFFFAOYSA-N
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Description

“tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.3 . The compound is a light-yellow solid .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, an acid-mediated 6-endo-trig cyclisation of amine-substituted enones has been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” is 1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” is a light-yellow solid . It has a molecular weight of 227.3 . The compound should be stored at 0-8°C .

Scientific Research Applications

Synthesis of Piperidine Derivatives

  • The compound has been utilized in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. These derivatives are significant due to their potential applications in pharmaceuticals and fine chemicals (Moskalenko & Boev, 2014).

Allylation Reactions

  • It serves as a precursor in the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, leading to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of diverse piperidine derivatives, which have applications in various chemical syntheses (Moskalenko & Boev, 2014).

Hydroxylation and Cyclization

Structural Analysis

Synthesis of Novel Inhibitors

  • The compound is an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, showing its relevance in the development of new therapeutic agents (Chen Xin-zhi, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

While specific future directions for “tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” were not found in the search results, it’s worth noting that similar compounds have been used in the synthesis of various natural products and pharmaceutically active compounds . This suggests potential future applications in pharmaceutical research and development.

properties

IUPAC Name

tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBYGASBXODWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732622
Record name tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

CAS RN

604010-24-4
Record name tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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